molecular formula C17H23ClO4 B015894 Etomoxir CAS No. 82258-36-4

Etomoxir

Cat. No. B015894
CAS RN: 82258-36-4
M. Wt: 326.8 g/mol
InChI Key: DZLOHEOHWICNIL-UHFFFAOYSA-N
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Description

Etomoxir is a small-molecule inhibitor known for its role in inhibiting fatty acid oxidation. It does so through its irreversible effects on carnitine palmitoyl-transferase 1a (CPT1a), a key enzyme involved in the transport of fatty acids into mitochondria for β-oxidation (O’Connor et al., 2018).

Synthesis Analysis

Etomoxir is synthesized from its precursors through a method that includes refluxing with radioiodine. Abbas et al. (2011) described a method for the radiochemical synthesis and purification of ethyl 2-{6-(4-[(131)I]iodophenoxy)hexyl}oxirane-2-carboxylate, a compound related to Etomoxir (Abbas et al., 2011).

Molecular Structure Analysis

The molecular structure of Etomoxir involves an oxirane ring and a phenoxy group. Its structural configuration allows it to inhibit the CPT1 enzyme effectively. However, specific details on the molecular structure analysis are not provided in the available literature.

Chemical Reactions and Properties

Etomoxir's primary chemical property is its ability to inhibit fatty acid oxidation. This action is attributed to its interaction with the CPT1a enzyme. For instance, Divakaruni et al. (2018) showed that high concentrations of Etomoxir disrupt macrophage polarization by disrupting coenzyme A (CoA) homeostasis, indicating its diverse chemical interactions (Divakaruni et al., 2018).

Scientific Research Applications

  • Metabolic Effects in Rats : Horn et al. (2004) found that etomoxir increased food intake and decreased hepatic energy status in rats, indicating its potential to stimulate feeding through liver action (Horn, Ji, & Friedman, 2004).

  • Prostate Cancer Treatment : Schlaepfer et al. (2014) reported that blocking lipid catabolism with etomoxir might decrease prostate cancer tumor growth, suggesting its therapeutic potential in cancer treatment (Schlaepfer et al., 2014).

  • Cardiac Na+-K+ ATPase in Diabetic Rats : Kato et al. (2002) observed that etomoxir treatment increases α-subunit levels in diabetic rats, compensating for decreased β- and γ-subunit levels. This points to its role in addressing cardiac dysfunctions in diabetes (Kato et al., 2002).

  • Diabetes Treatment : Reaven et al. (1988) found that etomoxir, combined with nicotinic acid, lowered plasma glucose concentrations in diabetic rats by 150 mg/dl in 4 hours, highlighting its potential benefits for diabetes treatment (Reaven, Chang, & Hoffman, 1988).

  • Myocardial Function in Diabetic Rats : Schmitz, Rösen, and Reinauer (1995) reported that etomoxir significantly improved and almost normalized decreased heart function in chronic diabetic rats, making it a valuable anti-diabetic drug (Schmitz, Rösen, & Reinauer, 1995).

  • Effects on Uterine Contractions : Rizzo et al. (2011) demonstrated that etomoxir increases the frequency of uterine contractions but not the amplitude in the follicular phase of cows, indicating its influence on reproductive physiology (Rizzo et al., 2011).

  • Oxidative Stress in T Cells : O’Connor et al. (2018) found that etomoxir induces severe oxidative stress in proliferating T cells, primarily dependent upon glutamine rather than fatty acid oxidation. This suggests its impact on immune cell metabolism (O’Connor et al., 2018).

  • Cardiac Hypertrophy : Cabrero et al. (2003) indicated that etomoxir treatment may induce cardiac hypertrophy through increased cellular oxidative stress and NF-kappaB activation (Cabrero, Merlos, Laguna, & Carrera, 2003).

properties

IUPAC Name

ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOHEOHWICNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869695
Record name Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etomoxir

CAS RN

82258-36-4
Record name Ethyl 2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82258-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etomoxir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082258364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,720
Citations
AS Divakaruni, WY Hsieh, L Minarrieta, TN Duong… - Cell metabolism, 2018 - cell.com
… , concentration-response curves showed etomoxir had a submicromolar … etomoxir can effectively suppress 3H2O release from tritiated palmitate (Figure 1C). The results confirm etomoxir …
Number of citations: 264 www.cell.com
B Raud, DG Roy, AS Divakaruni, TN Tarasenko… - Cell metabolism, 2018 - cell.com
… LC-FAO, with the drug etomoxir. Using genetic models to target … , and that the effects of etomoxir on T cell differentiation and … the effects of etomoxir that involve mitochondrial respiration. …
Number of citations: 285 www.cell.com
RS O'Connor, L Guo, S Ghassemi, NW Snyder… - Scientific reports, 2018 - nature.com
Etomoxir (ETO) is a widely used small-molecule inhibitor of fatty acid oxidation (FAO) through its irreversible inhibitory effects on the carnitine palmitoyl-transferase 1a (CPT1a). We used …
Number of citations: 137 0-www-nature-com.brum.beds.ac.uk
CH Yao, GY Liu, R Wang, SH Moon, RW Gross… - PLoS …, 2018 - journals.plos.org
… Cells were first incubated with vehicle control, 10 μM etomoxir, or 200 μM etomoxir for 1 hour prior to measuring respiration (we note that etomoxir was present in the assay medium as …
Number of citations: 161 journals.plos.org
LS Pike, AL Smift, NJ Croteau, DA Ferrick… - Biochimica et Biophysica …, 2011 - Elsevier
Normal differentiated cells rely primarily on mitochondrial oxidative phosphorylation to produce adenosine triphosphate to maintain their viability and functions by using three major …
P Schrauwen, V Hinderling, MKC Hesselink… - The FASEB …, 2002 - Wiley Online Library
… content after Etomoxir administration … Etomoxir was negatively correlated with the Etomoxir induced decrease in fat oxidation, illustrating that the up-regulation of UCP3 after Etomoxir …
S Cheng, G Wang, Y Wang, L Cai, K Qian, L Ju… - Clinical …, 2019 - portlandpress.com
… of FAO with etomoxir may provide a novel … etomoxir in BCa cell viability, fatty acid metabolism, motility,and molecular mechanisms. Our results indicated that FAO, inhibited by etomoxir …
Number of citations: 79 portlandpress.com
FY Xu, WA Taylor, JA Hurd, GM Hatch - Journal of Lipid Research, 2003 - ASBMB
… In this study, we examined if acute etomoxir treatment of H9c2 … and if etomoxir mediated distinct metabolic channeling of fatty acid and glycerol into CL. Our results indicate that etomoxir …
Number of citations: 40 www.jlr.org
JK Shim, S Choi, SJ Yoon, RJ Choi, J Park… - Cancer Cell …, 2022 - Springer
… In another studies, etomoxir treatment reduced invasion rate of breast cancer cells [53] and … of stemness and invasiveness was induced by etomoxir treatment, an inhibitor of CPT1, and …
S SCHMIDT-SCHWEDA, C HOLUBARSCH - Clinical science, 2000 - portlandpress.com
… Because toxicological and clinical studies with etomoxir have already been performed in … patients with etomoxir. The goal of the present study was to test the effects of etomoxir given …
Number of citations: 272 portlandpress.com

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